7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-4-2-10-6(8)11-5(3)4/h1-2,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPYDBHFZKKIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NC=C2N1)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine typically involves the halogenation of pyrrolo[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially altering its reactivity and biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Overview
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound features a bicyclic structure that includes both pyrrole and pyrimidine rings, making it a valuable scaffold in medicinal chemistry and materials science.
Medicinal Chemistry
This compound serves as a precursor for the synthesis of various kinase inhibitors and therapeutic agents. Its structural similarity to other biologically active compounds allows it to interact with specific molecular targets, particularly kinases involved in cancer progression.
- Kinase Inhibition : Research indicates that derivatives of this compound can inhibit p21-Activated Kinase 4 (PAK4), which is implicated in tumor growth. For instance, related compounds have shown IC50 values as low as 2.7 nM against PAK4, suggesting strong potential for targeted cancer therapies .
Biological Studies
The compound is utilized in enzyme inhibition studies and protein interaction assays. Its ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, highlighting its potential as an anticancer agent.
- Cellular Mechanisms : Studies have shown that compounds with similar structures can increase pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cell lines.
Material Science
In addition to its medicinal applications, this compound is being explored for use in organic semiconductors and advanced materials. Its unique electronic properties make it suitable for applications in electronic devices and sensors.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylpyrrolo[3,2-d]pyrimidine | C₇H₈N₄ | Lacks halogen substituents; simpler structure |
| 7-Chloro-2-bromo-5-methylpyrrolo[3,2-d]pyrimidine | C₇H₆BrClN₃ | Different halogen arrangement; potential altered activity |
| 6-Bromo-4-methylpyrrolo[3,2-d]pyrimidine | C₇H₆BrN₄ | Variation in position of bromine; different biological profile |
Case Studies
Recent studies have highlighted the effectiveness of pyrrolopyrimidine derivatives in inhibiting specific kinases associated with cancer:
- A study published in MDPI reported novel derivatives exhibiting cytotoxic effects against multiple cancer cell lines, showcasing the therapeutic potential of this chemical class .
- Another investigation focused on the synthesis of pyrrolo[2,3-d]pyrimidine derivatives demonstrated promising results in enzyme inhibition assays, further supporting the utility of these compounds in drug development efforts .
Mechanism of Action
The mechanism of action of 7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, including the modulation of cell signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]pyrimidine Derivatives
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS: Not provided)
- Structural Differences : Chlorine at position 4 (vs. position 2 in the target compound) and a methyl group at position 5.
- Synthesis : Prepared via alkylation (NaH/CH₃I) or bromination (NBS in DCM) .
- Physicochemical Properties : Molecular weight 247.48 g/mol , higher than the target compound due to the methyl group. The methyl substituent increases lipophilicity (higher logP) and metabolic stability .
- Biological Relevance : Methylation at N5 enhances metabolic stability, a strategy to reduce toxicity in drug design .
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1311275-31-6)
- Structural Differences : Amine group at position 2 instead of chlorine.
- Physicochemical Properties : Molecular weight 247.48 g/mol , XLogP 1.7 , and polar surface area 67.6 Ų . The amine group improves aqueous solubility compared to the chloro analog.
- Applications : The amine functionality facilitates hydrogen bonding, enhancing interactions with biological targets .
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine
- Structural Differences : Two chlorine atoms at positions 2 and 4 (vs. bromine at 7 and chlorine at 2).
- Biological Activity: Cytotoxicity against L1210 leukemia cells (CC₅₀: 6.0 μM), indicating lower toxicity compared to thienopyrimidine analogs (CC₅₀: 0.32 μM) .
Pyrrolo[2,3-d]pyrimidine Isomers
5-Bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1936375-76-6)
- Structural Differences : Bromine at position 5 (vs. 7) and methyl at position 6; fused pyrrolo[2,3-d]pyrimidine core.
- Physicochemical Properties : Molecular weight 246.49 g/mol . The isomerism alters electronic distribution and steric effects, impacting binding affinity.
- Synthetic Utility : Used in kinase inhibitor development .
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1266343-30-9)
Thieno[3,2-d]pyrimidine Analogs
- 2,4-Dichloro-thieno[3,2-d]pyrimidine Structural Differences: Thiophene replaces the pyrrole ring. Biological Activity: Higher cytotoxicity (CC₅₀: 0.32 μM) compared to pyrrolopyrimidines, highlighting the pyrrole ring’s role in reducing toxicity .
Comparative Data Table
*Estimated based on structural analogs.
Key Findings
Substituent Position : Halogen placement (Br at 7 vs. 5) significantly impacts electronic properties and biological activity.
Ring System: Pyrrolo[3,2-d]pyrimidines exhibit lower cytotoxicity than thieno analogs, making them safer for therapeutic use .
Functional Groups : Amine substituents enhance solubility, while methyl groups improve metabolic stability .
Synthetic Methods : Bromination (NBS) and alkylation (NaH/CH₃I) are versatile for introducing substituents .
Biological Activity
7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine class, which is noted for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential applications in drug development, particularly as an anticancer and antimicrobial agent.
The molecular formula of this compound is C7H5BrClN3, with a molecular weight of approximately 246.5 g/mol. The compound features a unique bicyclic structure that includes a pyrrole ring fused to a pyrimidine ring. The presence of bromine and chlorine substituents at specific positions significantly influences its chemical reactivity and biological profile.
Target Interactions
Research indicates that the compound may interact with various kinases, leading to their inhibition. Kinases play critical roles in signaling pathways associated with cancer progression and other diseases. For instance, studies have shown that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit p21-Activated Kinase 4 (PAK4) with IC50 values as low as 2.7 nM, suggesting potential as targeted cancer therapies .
Induction of Apoptosis
One notable study demonstrated that compounds structurally related to this compound could induce cell cycle arrest and apoptosis in HepG2 cells. This effect was accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2 .
Anticancer Potential
The compound has shown significant promise in inhibiting various protein kinases implicated in cancer. In vitro studies revealed that several derivatives exhibited potent anticancer activity against different cancer cell lines. For example, compounds derived from pyrrolo[3,2-d]pyrimidines demonstrated IC50 values ranging from 29 to 59 µM against four different cancer cell lines, indicating their potential as lead compounds for further development .
Research Findings and Case Studies
A summary of key findings related to the biological activity of this compound is presented in the table below:
Q & A
Q. How do steric/electronic factors influence cross-coupling at the 2-chloro position?
- Catalyst Screening :
- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos with bulky amines (e.g., tert-butyl) to reduce steric hindrance .
- Suzuki-Miyaura : Electron-deficient aryl boronic acids (e.g., 4-CF₃-phenyl) enhance coupling efficiency at C2 .
- Kinetic Studies : Monitor via ¹⁹F NMR (if fluorinated substrates) to track reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
